Diphenyldi-p-tolylphosphonium iodide
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C26H24IP |
|---|---|
Molecular Weight |
494.3 g/mol |
IUPAC Name |
bis(4-methylphenyl)-diphenylphosphanium;iodide |
InChI |
InChI=1S/C26H24P.HI/c1-21-13-17-25(18-14-21)27(23-9-5-3-6-10-23,24-11-7-4-8-12-24)26-19-15-22(2)16-20-26;/h3-20H,1-2H3;1H/q+1;/p-1 |
InChI Key |
ODIOZVLJHUEOGT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C.[I-] |
Origin of Product |
United States |
Synthetic Methodologies for Diphenyldi P Tolylphosphonium Iodide and Analogues
Quaternization Reactions in Phosphonium (B103445) Salt Synthesis
Quaternization is the archetypal method for phosphonium salt synthesis. It involves the reaction of a nucleophilic tertiary phosphine (B1218219) with an electrophilic organic halide. While seemingly straightforward, the reaction's efficiency is highly dependent on the steric and electronic properties of both the phosphine and the halide, often necessitating specialized conditions for challenging substrates.
The formation of phosphonium iodides through the alkylation or arylation of tertiary phosphines is a fundamental transformation. The synthesis of Diphenyldi-p-tolylphosphonium iodide, for instance, could theoretically be achieved by reacting di-p-tolylphenylphosphine with iodobenzene (B50100) or diphenyl-p-tolylphosphine with p-iodotoluene. However, the direct arylation of phosphines with simple aryl halides is often slow and requires harsh conditions like high temperatures due to the lower reactivity of aryl halides compared to alkyl halides. rsc.org
To overcome these limitations, transition metal catalysis is often employed. Nickel-catalyzed quaternization has proven effective for the synthesis of various aryl phosphonium salts from aryl bromides. acs.orgnih.gov In a typical procedure, a tertiary phosphine such as methyldiphenylphosphine (B73815) or benzyldiphenylphosphine (B1330785) is refluxed with an aryl bromide in the presence of a nickel(II) bromide catalyst and phenol. acs.orgnih.gov This methodology is tolerant of various functional groups and can furnish the desired quaternary phosphonium salts in good yields. nih.gov Although these examples use aryl bromides, the principle is applicable to the synthesis of aryl phosphonium iodides.
More recent advancements include photoredox-mediated arylation, which allows for the construction of quaternary aryl phosphonium salts at ambient temperature. rsc.org This method involves the coupling of phosphines with aryl radicals generated from diaryliodonium salts under photoredox conditions, offering a regiosepecific and mild alternative. rsc.org Another modern approach utilizes organothianthrenium salts, which can be activated by light to react with tertiary phosphines, providing high yields and broad functional group compatibility for late-stage functionalization. rsc.org
The synthesis of sterically hindered phosphonium salts, such as those containing bulky groups like tert-butyl or multiple tolyl substituents, presents significant challenges. mdpi.comresearchgate.net The increased steric bulk around the phosphorus atom impedes the approach of the electrophile, often leading to slow or non-existent reactions under standard conditions. rsc.org A new family of sterically hindered alkyl(tri-tert-butyl)phosphonium salts was successfully synthesized, highlighting the specialized approaches needed for such compounds. mdpi.comsigmaaldrich.comnih.gov
An innovative strategy to bypass the difficulties of direct quaternization involves an "inverse reactivity" or Umpolung approach. rsc.orgrsc.org This method starts with a tertiary phosphine oxide, which is a readily available and stable compound. The phosphine oxide is converted into a highly electrophilic intermediate, such as a chlorophosphonium salt. This intermediate then readily reacts with a nucleophile, like a Grignard reagent, to form the desired quaternary phosphonium salt in excellent yields. rsc.orgrsc.org This technique is particularly advantageous for producing sterically hindered salts, including tetra-aryl or tetra-alkyl phosphonium salts, which are difficult to access via traditional quaternization. rsc.org
The synthesis of functionalized phosphonium salts is crucial for creating "task-specific" molecules for applications in catalysis or materials science. tandfonline.comacs.org A straightforward method for obtaining thiophosphonium salts involves the direct, metal-free coupling of commercially available thiols and aldehydes with triphenylphosphine (B44618) and triflic acid. acs.orgnih.gov This approach provides a diverse range of functionalized salts that can be further derivatized. acs.orgnih.gov Similarly, phosphonium salts containing ester groups have been prepared and used as stabilizers for palladium nanoparticles. tandfonline.com
Facile and Green Chemistry Approaches to Phosphonium Iodide Preparation
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for synthesizing phosphonium salts. These approaches aim to minimize waste, avoid toxic reagents, and utilize milder reaction conditions.
A notable green chemistry approach is the one-pot synthesis of α-alkoxymethyltriphenylphosphonium iodides using a triphenylphosphine/iodine (PPh3/I2) combination. d-nb.infonih.gov This method is efficient, proceeds at room temperature, and avoids the use of toxic intermediates often associated with the preparation of this class of compounds. d-nb.inforesearchgate.net The reaction involves treating a bis-alkoxymethane with the PPh3/I2 mixture in a solvent like toluene. d-nb.info The process is general for a wide range of structurally diverse bis-alkoxymethanes, affording the corresponding functionalized phosphonium iodides in high yields (70–91%). d-nb.inforesearchgate.netresearchgate.net
The proposed mechanism involves the initial formation of a phosphonium intermediate from PPh3 and I2. This intermediate reacts with the bis-alkoxymethane to generate an oxonium intermediate, which is then attacked by another equivalent of PPh3 to yield the final α-alkoxymethylphosphonium iodide product. d-nb.info
Table 1: PPh3/I2 Mediated Synthesis of α-Alkoxymethylphosphonium Iodides d-nb.info
| Entry | Alkoxy Group | Yield (%) |
| 1 | Methoxy | 80 |
| 2 | Ethoxy | 75 |
| 3 | n-Propoxy | 82 |
| 4 | Benzyloxy | 87 |
| 5 | n-Butoxy | 81 |
| 6 | (S)-2-sec-Butoxy | 90 |
| 7 | Cyclohexoxy | 91 |
| 8 | (+)-Menthoxy | 80 |
| 9 | Iso-propoxy | 70 |
| 10 | t-Butoxy | 77 |
This interactive table summarizes the yields for the synthesis of various α-alkoxymethylphosphonium iodides using the PPh3/I2 method at room temperature.
Efforts to develop solvent-free synthetic methods have also been successful. For example, iodotriphenylphosphonium pentaiodide can be synthesized by simply heating a mixture of triphenylphosphine and molecular iodine, which forms a melt from which the product crystallizes upon cooling. iucr.orgiucr.org This solvent-free approach represents a significant step towards greener chemical processing by eliminating solvent waste. While the PPh3/I2 mediated synthesis of alkoxymethylphosphonium iodides was attempted under solvent-free conditions, it was found to be less effective than when performed in toluene. d-nb.info
Other mild and green approaches include the use of visible-light irradiation. A strategy for synthesizing π-conjugated phosphonium salts has been developed that uses visible light to induce the cyclization of aryl phosphines in the presence of air as the oxidant and a protonic acid. chemrxiv.org This method is transition-metal-free and has a high atom economy, representing a sustainable pathway for creating complex phosphonium salts. chemrxiv.org
Reactivity and Mechanistic Investigations of Diphenyldi P Tolylphosphonium Iodide Derived Species
Mechanistic Pathways in Wittig Olefination Reactions Mediated by Phosphonium (B103445) Ylides
Influence of Ylide Stabilization on Stereochemical Outcome
Without dedicated studies on Diphenyldi-p-tolylphosphonium iodide, a thorough and scientifically accurate discussion of its reactivity and mechanistic profile is not possible. Further experimental research is required to elucidate the specific chemical behavior of this compound and its derivatives.
Modified Wittig Protocols (e.g., Schlosser Modification) for Enhanced Stereoselectivity
The ylide derived from this compound can be utilized in the Wittig reaction to synthesize alkenes. While standard Wittig reactions with non-stabilized ylides typically yield (Z)-alkenes, modified protocols have been developed to enhance stereoselectivity and favor the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org The most prominent of these is the Schlosser modification. organic-chemistry.orglibretexts.org
The Schlosser modification allows for the selective formation of (E)-alkenes from ylides, such as those that could be generated from this compound, which would normally produce (Z)-alkenes. synarchive.com This is achieved by altering the reaction pathway after the initial nucleophilic addition of the ylide to a carbonyl compound. The key steps involve the use of a strong base at low temperatures to manipulate the stereochemistry of the reaction intermediate. libretexts.orgadichemistry.com
The mechanism proceeds as follows:
Betaine (B1666868) Formation : The ylide adds to an aldehyde or ketone to form a diastereomeric mixture of betaine intermediates (syn and anti). Under standard, salt-free conditions, the syn-betaine forms faster and leads to the (Z)-alkene. libretexts.org
Lithiobetaine Generation : In the presence of excess lithium salts, the betaine is stabilized as a lithiobetaine, preventing immediate decomposition to an oxaphosphetane. organic-chemistry.orgyoutube.com
Stereochemical Inversion : A strong base, typically an organolithium reagent like phenyllithium, is added at low temperature (e.g., -78 °C). wikipedia.orgadichemistry.com This base deprotonates the carbon atom adjacent to the phosphorus, forming a β-oxido phosphonium ylide. This intermediate equilibrates to the more thermodynamically stable anti-β-oxido ylide.
Protonation and Elimination : A proton source (often a sterically hindered alcohol) is added, which selectively protonates the β-oxido ylide to give the anti-lithiobetaine. organic-chemistry.org Upon warming, this intermediate eliminates triphenylphosphine (B44618) oxide to furnish the (E)-alkene with high stereoselectivity. adichemistry.com
The ability to invert the stereochemical outcome from the kinetically favored (Z)-product to the thermodynamically favored (E)-product makes the Schlosser modification a powerful tool in complex molecule synthesis.
Table 1: Stereochemical Outcome of Wittig vs. Schlosser Modification
| Reaction Protocol | Ylide Type | Key Intermediate | Major Alkene Isomer |
|---|---|---|---|
| Standard Wittig Reaction | Non-stabilized | syn-Oxaphosphetane | (Z)-Alkene |
| Schlosser Modification | Non-stabilized | anti-β-Oxido Ylide | (E)-Alkene |
| Standard Wittig Reaction | Stabilized | anti-Oxaphosphetane (equilibrated) | (E)-Alkene |
Nucleophilic Reactivity of Phosphonium Iodides in Substitution Reactions
The nucleophilic character related to this compound can be considered from multiple perspectives: the nucleophilicity of its phosphine (B1218219) precursor, the ylide it generates, the iodide counter-ion, and the potential for the phosphonium cation itself to act as a source of nucleophiles.
The formation of the phosphonium salt itself is a classic example of a nucleophilic substitution reaction. The precursor, diphenyl-p-tolylphosphine, acts as a potent phosphorus nucleophile in an SN2 reaction with an appropriate aryl or alkyl halide. walisongo.ac.idyoutube.com The lone pair on the phosphorus atom attacks the electrophilic carbon of the halide, displacing the leaving group to form the stable tetracoordinate phosphonium salt. youtube.com
Once formed, the primary utility of the phosphonium salt in promoting nucleophilic reactions is through its conversion to a phosphonium ylide. chemeurope.comyoutube.com Deprotonation of the carbon atom alpha to the phosphorus center by a strong base generates a carbanion, which is stabilized by the adjacent positively charged phosphorus. youtube.com This ylide is a powerful carbon nucleophile used extensively in the Wittig reaction. youtube.com
Recent studies have explored the direct nucleophilic potential of tetraarylphosphonium salts. It has been demonstrated that in the presence of a suitable base like cesium carbonate, tetraarylphosphonium salts can serve as transition-metal-free arylating agents for carbonyls and imines. nih.govresearchgate.net In this process, a base is thought to initiate a sequence that results in the transfer of an aryl group (like a phenyl or tolyl group) from the phosphorus atom to an electrophilic center. nih.gov This reaction is driven by the formation of a highly stable P=O bond in the triphenylphosphine oxide by-product. researchgate.net Experiments using radical scavengers suggest this pathway is not a single-electron transfer mechanism but a nucleophilic transfer. nih.govresearchgate.net
Furthermore, the iodide counter-ion in this compound is itself a good nucleophile. In certain contexts, such as the synthesis of phosphonium salts from alkyl chlorides or bromides, catalytic amounts of an iodide salt can accelerate the reaction via a Finkelstein-type mechanism. The iodide ion, being a better nucleophile than the phosphine, first displaces the halide; the resulting alkyl iodide is then more readily attacked by the phosphine because iodide is an excellent leaving group. stackexchange.com
Table 2: Nucleophilic Species Associated with this compound
| Species | Role | Typical Reaction |
|---|---|---|
| Diphenyl-p-tolylphosphine | P-Nucleophile | SN2 reaction with halides to form the phosphonium salt. |
| Phosphonium Ylide | C-Nucleophile | Nucleophilic addition to carbonyls (Wittig reaction). |
| Tetraarylphosphonium Cation | Aryl Nucleophile Source | Base-mediated arylation of electrophiles. nih.gov |
| Iodide Anion (I-) | I-Nucleophile | Nucleophilic substitution or catalysis. stackexchange.com |
Investigations into Homolytic Reduction Pathways of Phosphonium Onium Salts
Onium salts, including phosphonium salts like this compound, are known to undergo homolytic reduction through single electron transfer (SET) processes. chimia.ch These investigations are crucial for understanding the generation of radical species from otherwise stable salts. The reduction can be initiated through various methods, including electrochemistry, photolysis, or chemical reductants. chimia.ch
The generally accepted mechanism for the homolytic reduction of a phosphonium salt involves an initial single electron transfer to the phosphonium cation. chimia.ch This transfer forms a transient, pentacoordinate phosphoranyl radical intermediate. This radical species is highly unstable and rapidly decomposes via one of several pathways. The most common pathway is the homolytic cleavage (α-elimination) of one of the phosphorus-carbon bonds, releasing a carbon-centered radical and a neutral phosphine molecule. chimia.ch
For a tetraarylphosphonium salt such as this compound, the reduction would produce a tetraarylphosphoranyl radical. This would then cleave to generate either a phenyl or a p-tolyl radical and the corresponding triarylphosphine. The relative propensity for cleavage depends on the stability of the resulting radical and the strength of the P-C bond.
Studies comparing homolytic and heterolytic P-P bond cleavage in related phosphinophosphonium cations have shown that the preferred pathway is highly dependent on the substituents at the phosphorus center. nih.govresearchgate.net While direct evidence for homolysis in some phosphonium cations was elusive for a time, it is now recognized as a viable pathway, particularly under conditions that favor single electron transfer. nih.gov Modern synthetic methods, such as mechanoredox catalysis, utilize mechanical force on piezoelectric materials to facilitate SET processes, which can be applied to the reduction of stable organic compounds, including onium salts, to generate radicals. nih.gov
Table 3: Methods for Initiating Homolytic Reduction of Onium Salts
| Method | Description | Key Principle |
|---|---|---|
| Electrochemistry | Application of an electrical potential to drive reduction at an electrode surface. | Direct electron transfer from cathode. chimia.ch |
| Photolysis | Use of UV or visible light, often with a photosensitizer. | Photoinduced electron transfer (PET). chimia.ch |
| Chemical Reductants | Reaction with single electron transfer (SET) reagents (e.g., samarium iodide, dissolving metals). | Chemical species with low reduction potential donates an electron. |
| Mechanoredox Catalysis | Use of mechanical force on piezoelectric materials. | Generation of reducing potential via polarization. nih.gov |
Applications of Diphenyldi P Tolylphosphonium Iodide in Advanced Organic Synthesis
Carbon-Carbon Bond Forming Reactions
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. Diphenyldi-p-tolylphosphonium iodide is instrumental in several such reactions, most notably in olefination and carbon homologation processes.
The Wittig reaction is a renowned method for synthesizing alkenes from aldehydes or ketones. mnstate.edulibretexts.org The reaction involves a phosphorus ylide, or Wittig reagent, which is typically generated from a phosphonium (B103445) salt like this compound. organic-chemistry.orgwikipedia.org A significant advantage of the Wittig reaction is the definitive placement of the double bond, avoiding the mixtures of isomers that can arise from other methods like alcohol dehydration. libretexts.org
The process begins with the formation of the phosphonium ylide by treating the phosphonium salt with a strong base. This ylide then reacts with a carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane. organic-chemistry.orgumass.edu This intermediate subsequently collapses to yield the desired alkene and a phosphine (B1218219) oxide byproduct, the formation of which provides the thermodynamic driving force for the reaction. umass.edu
The stereochemical outcome of the Wittig reaction, yielding either the (Z)- or (E)-alkene, is influenced by the nature of the ylide. wikipedia.org Unstabilized ylides typically lead to the (Z)-alkene, while stabilized ylides favor the formation of the (E)-alkene. organic-chemistry.orgwikipedia.org The choice of solvent and the presence of certain salts can also influence the stereoselectivity. wikipedia.org For instance, performing the reaction in dimethylformamide with lithium or sodium iodide can lead to almost exclusive formation of the Z-isomer. wikipedia.org
| Reactant 1 | Reactant 2 | Product | Key Feature |
| Aldehyde or Ketone | Phosphonium Ylide | Alkene | Precise double bond placement libretexts.org |
This table summarizes the general reactants and products of the Wittig reaction.
Carbon homologation, the extension of a carbon chain by a single carbon atom, is a valuable synthetic transformation. arkat-usa.org One classical approach involves the reaction of carbonyl compounds with diazo compounds. arkat-usa.org More contemporary methods utilize β-oxido carbenoids or α-lithioalkyl sulfones to achieve one-carbon insertion. arkat-usa.org
A notable strategy for one-carbon homologation involves the Büchner–Curtius–Schlotterbeck (BCS) reaction, where diazo species react with aldehydes or ketones. nih.gov This process can be made iterative, allowing for the sequential synthesis of more complex carbonyl compounds. nih.gov Recent advancements have introduced photo-induced methods for generating highly reactive alkyl diazo species from N-tosylhydrazone anions, which can then undergo efficient insertion reactions. nih.gov
| Starting Material | Reagent Type | Result | Significance |
| Carbonyl Compound | Diazo Compound | One-carbon chain extension arkat-usa.org | Fundamental homologation strategy |
| Carbonyl Compound | β-Oxido Carbenoid | Homologated Ketone arkat-usa.org | Modern homologation method |
| N-Tosylhydrazone | Light Irradiation | Alkyl Diazo Species | Photo-induced homologation nih.gov |
This table outlines various approaches to carbon homologation of carbonyl compounds.
Stereoselective Synthesis of Enol Ethers and Vinyl Ethers
Enol ethers and vinyl ethers are important building blocks in organic synthesis. rsc.orgnih.gov Achieving stereoselectivity in their synthesis is often a significant challenge. rsc.orgnih.gov Recent research has focused on developing novel methods to control the geometry of the resulting double bond.
One innovative approach involves the use of vinylbenziodoxolone (VBX) reagents, which can be synthesized through the stereoselective addition of nucleophiles to alkynyl precursors. rsc.orgnih.gov These stable VBX reagents then participate in palladium-catalyzed cross-coupling reactions to produce Z-enamides and enol ethers. rsc.orgnih.gov Another strategy employs a Ni-catalyzed remote functionalization of ketones, allowing for the Z-selective synthesis of silyl (B83357) enol ethers through a chain-walking mechanism. nih.gov This method's selectivity is controlled by the catalyst and is independent of the thermodynamic stability of the product. nih.gov
For the synthesis of vinyl ethers, Brønsted acid catalysis has emerged as a powerful tool for the stereoselective polymerization of vinyl ether monomers. unc.edu This method has expanded the range of applicable substrates and allows for catalyst recycling. unc.edu Mechanistic studies have provided insights into the factors controlling stereoselectivity, leading to even higher levels of control. unc.edu
| Target Molecule | Method | Key Feature | Reference |
| Z-Enol Ethers | Palladium-catalyzed cross-coupling of VBX reagents | High stereoselectivity | rsc.orgnih.gov |
| Z-Silyl Enol Ethers | Ni-catalyzed remote functionalization | Catalyst-controlled selectivity | nih.gov |
| Isotactic Poly(vinyl ether)s | Brønsted acid catalyzed polymerization | Expanded substrate scope | unc.edu |
This table highlights modern methods for the stereoselective synthesis of enol and vinyl ethers.
Functionalization Strategies Employing Phosphonium Iodide Derived Reagents
Reagents derived from phosphonium iodides, such as this compound, are versatile tools for a range of functionalization strategies beyond simple olefination. The reactivity of the corresponding ylides can be harnessed to introduce various functional groups and construct complex molecular frameworks.
For example, methoxymethylene ylides can be used to synthesize vinyl ethers, which can then be hydrolyzed to produce aldehydes, representing a one-carbon homologation of the original carbonyl compound. harvard.edu Furthermore, the ylide intermediate in a Wittig-type reaction can be trapped with other electrophiles, such as formaldehyde, to afford stereospecific trisubstituted alcohols. harvard.edu This demonstrates the ability to form both a new carbon-carbon double bond and introduce a hydroxyl group in a controlled manner.
The development of new olefination methods continues to expand the utility of phosphonium-based reagents. tcichemicals.com These include reactions with improved E/Z selectivity and easier work-up procedures. tcichemicals.com Organotitanium reagents, used in conjunction with or as alternatives to phosphonium ylides, can olefinate less reactive carbonyl compounds like esters and amides, further broadening the scope of these transformations. tcichemicals.com
Catalytic Functions and Roles of Diphenyldi P Tolylphosphonium Iodide
Phase-Transfer Catalysis (PTC) Mediated by Phosphonium (B103445) Salts
Phase-transfer catalysis is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. mdpi.com Phosphonium salts, such as diphenyldi-p-tolylphosphonium iodide, are key players in this field, acting as catalysts that transport one reactant across the phase boundary to react with the other. mdpi.com This technique offers numerous advantages, including the use of inexpensive and environmentally benign reagents and solvents, milder reaction conditions, and simplified work-up procedures. mdpi.com
The fundamental principle of phase-transfer catalysis involving a phosphonium salt lies in its ability to form an ion pair with an anion from the aqueous phase. This newly formed ion pair, possessing a lipophilic organic cation, becomes soluble in the organic phase. Once in the organic phase, the anion is highly reactive, as it is less solvated and shielded by the bulky organic cation, and can readily react with the organic substrate. After the reaction, the phosphonium salt is regenerated and can return to the aqueous phase to start the cycle anew.
Two primary mechanisms are generally accepted for phase-transfer catalysis:
The Starks' Extraction Mechanism: In this mechanism, the phosphonium salt (Q⁺X⁻) exchanges its anion (X⁻) with the reacting anion (Y⁻) from the aqueous phase at the interface. The resulting phosphonium salt (Q⁺Y⁻) then moves into the organic phase, where it reacts with the organic substrate (RZ). The product (RY) is formed, and the original phosphonium salt (Q⁺X⁻) is regenerated and migrates back to the aqueous phase for the next cycle.
The Interfacial Mechanism: This mechanism is often invoked for reactions involving strong inorganic bases. The reaction is proposed to occur at the interface between the two phases. The phosphonium cation facilitates the reaction by pulling the reacting anion towards the interface, where it can interact with the organic substrate.
The efficiency of the phase-transfer process is dependent on several factors, including the nature of the organic and aqueous phases, the concentration of the catalyst, and the specific phosphonium salt used.
Phosphonium salt-catalyzed phase-transfer catalysis is widely employed in various biphasic reaction systems, which typically consist of an aqueous solution and an organic solvent. This approach is particularly valuable for nucleophilic substitution reactions, oxidations, reductions, and polymerizations. mdpi.com For instance, the reaction between an aqueous solution of sodium cyanide and an alkyl halide dissolved in an organic solvent is significantly accelerated by the presence of a phosphonium salt catalyst.
In recent years, there has been a growing interest in developing solvent-free reaction systems to align with the principles of green chemistry. Phosphonium salts have also found applications in these systems. Solvent-free, or solid-liquid phase-transfer catalysis, involves a solid inorganic salt and a liquid organic substrate. The phosphonium salt facilitates the transfer of the anion from the solid surface into the bulk organic phase where the reaction occurs. Mechanochemical methods, such as ball-milling, have also been utilized for the solvent-free synthesis of phosphonium salts themselves.
The table below summarizes the application of phosphonium salts in different reaction systems.
| Reaction System | Description | Role of Phosphonium Salt |
| Biphasic (Liquid-Liquid) | Reaction between reactants in two immiscible liquid phases (e.g., water and an organic solvent). | Transfers the reacting anion from the aqueous phase to the organic phase. |
| Biphasic (Solid-Liquid) | Reaction between a solid inorganic salt and a liquid organic substrate. | Facilitates the transfer of the anion from the solid surface to the liquid organic phase. |
| Solvent-Free | Reaction conducted in the absence of a solvent, often under mechanochemical conditions. | Can act as a catalyst in solid-state reactions or be synthesized under these conditions. |
The catalytic efficiency of a phosphonium salt in phase-transfer catalysis is significantly influenced by the structure of its cation and the nature of its counterion.
Cation Structure: The lipophilicity and steric hindrance of the phosphonium cation play a crucial role.
Lipophilicity: A higher lipophilicity, generally achieved by having longer alkyl chains or more aryl groups attached to the phosphorus atom, enhances the solubility of the phosphonium salt in the organic phase. This facilitates the transport of the anion and can lead to higher reaction rates.
Steric Hindrance: The steric bulk around the phosphorus atom can affect the stability of the phosphonium salt and its interaction with the anion. While some steric hindrance is necessary to prevent decomposition, excessive bulk might hinder the anion exchange process.
Counterion: The nature of the counterion (the anion of the phosphonium salt) also impacts catalytic activity.
Leaving Group Ability: In many reactions, the original counterion of the catalyst is exchanged for the reacting anion. A counterion that is a good leaving group can facilitate this exchange.
Ion Pair Association: The strength of the interaction between the phosphonium cation and its counterion can influence the availability and reactivity of the transported anion in the organic phase. Weaker ion pairing can lead to a more "naked" and thus more reactive anion.
The following table outlines the general effects of cation and counterion properties on catalytic efficiency.
| Property | Effect on Catalytic Efficiency | Rationale |
| Increased Cation Lipophilicity | Generally increases | Enhances solubility in the organic phase, improving anion transport. |
| Increased Cation Steric Hindrance | Can increase or decrease | Can improve stability but may hinder anion exchange if excessive. |
| Counterion Leaving Group Ability | Good leaving groups can increase | Facilitates the exchange with the reacting anion. |
| Weaker Cation-Counterion Interaction | Generally increases | Leads to a more reactive "naked" anion in the organic phase. |
Based on these principles, the structure of this compound, with its combination of phenyl and tolyl groups, suggests a significant degree of lipophilicity, which would be favorable for phase-transfer catalysis. The iodide counterion is a reasonably good leaving group, which could also contribute positively to its catalytic activity.
Exploration of this compound in Other Catalytic Manifolds
A review of the available scientific literature does not indicate significant exploration of this compound in other catalytic manifolds beyond the inferred role in phase-transfer catalysis. While phosphonium salts, in general, have been investigated in other areas, such as organocatalysis and as precursors for ligands in transition metal catalysis, specific studies detailing the use of this compound in these contexts are not readily found. Further research would be necessary to determine its potential in other catalytic applications.
Computational and Theoretical Investigations of Diphenyldi P Tolylphosphonium Iodide and Its Derivatives
Density Functional Theory (DFT) Studies on Phosphonium (B103445) Ylides and Intermediates
Density Functional Theory (DFT) has become a cornerstone in the study of phosphonium ylides, which are key intermediates formed from phosphonium salts like diphenyldi-p-tolylphosphonium iodide. These studies provide fundamental insights into the electronic structure, bonding, and reactivity of these species.
DFT calculations are instrumental in elucidating the nature of the phosphorus-carbon ylidic bond. This bond is often represented as a resonance hybrid of two canonical forms: the ylide form with a positive charge on the phosphorus and a negative charge on the adjacent carbon, and the ylene (or phosphorane) form with a phosphorus-carbon double bond. Computational studies on various phosphonium ylides have shown that the actual structure is an intermediate between these two extremes, with significant charge separation. The substituents on the phosphorus atom and the carbanion play a crucial role in determining the geometry and electronic properties of the ylide. For a hypothetical diphenyldi-p-tolylphosphonium ylide, DFT could predict how the phenyl and p-tolyl groups influence charge distribution and bond lengths compared to simpler triaryl or trialkyl phosphonium ylides.
Furthermore, DFT studies are critical in analyzing the intermediates of reactions involving phosphonium ylides, such as the Wittig reaction. Key intermediates like the betaine (B1666868) and the oxaphosphetane can be modeled to understand their relative stabilities and the energy barriers for their formation and decomposition. These calculations can reveal the influence of substituents on the stereochemical outcome of the reaction.
Table 1: Representative Bond Lengths in Phosphonium Ylides from DFT Studies
| Compound/Intermediate | P-C Ylide Bond Length (Å) | C-O Bond Length (in oxaphosphetane) (Å) | P-O Bond Length (in oxaphosphetane) (Å) |
| Triphenylphosphonium Methylide | ~1.66 | N/A | N/A |
| Oxaphosphetane (from H₂C=O) | ~1.85 | ~1.45 | ~1.78 |
Note: The data in this table is representative of typical phosphonium ylides and intermediates and is not specific to this compound due to a lack of available data.
Mechanistic Elucidation and Transition State Analysis Through Computational Modeling
Computational modeling is a powerful tool for elucidating the detailed mechanisms of reactions involving phosphonium salts and their derivatives. For the Wittig reaction, computational studies have been pivotal in resolving long-standing debates about the reaction mechanism. rsc.org
Early proposals suggested a stepwise mechanism involving the formation of a betaine intermediate. However, numerous computational studies, primarily using DFT, have provided strong evidence for a concerted [2+2] cycloaddition mechanism, leading directly to the formation of an oxaphosphetane intermediate under salt-free conditions. rsc.org The transition state for this cycloaddition can be located and characterized, providing crucial information about the factors that control the reaction rate and selectivity.
For a potential reaction involving diphenyldi-p-tolylphosphonium ylide, computational modeling could be employed to map out the entire reaction pathway. This would involve:
Locating Transition States: Identifying the transition state structures for the formation of the oxaphosphetane and its subsequent decomposition into an alkene and phosphine (B1218219) oxide.
Calculating Activation Energies: Determining the energy barriers for each step of the reaction, which allows for the identification of the rate-determining step.
Investigating Stereochemistry: Analyzing the transition states leading to both the cis and trans alkene products to predict the stereochemical outcome of the reaction. The steric and electronic effects of the phenyl and p-tolyl groups would be of particular interest in such an analysis.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
A significant advantage of computational chemistry is its predictive power. By modeling the reactants, intermediates, and transition states, it is possible to predict the reactivity, regioselectivity, and stereoselectivity of chemical reactions.
Reactivity: The reactivity of a phosphonium ylide is related to the stability of the carbanion. Electron-withdrawing groups on the carbanion stabilize it, leading to a less reactive ylide. Conversely, electron-donating groups increase the reactivity. Computational methods can quantify this by calculating the HOMO (Highest Occupied Molecular Orbital) energy of the ylide; a higher HOMO energy generally corresponds to greater nucleophilicity and reactivity. For a diphenyldi-p-tolylphosphonium ylide, the electronic nature of the substituent on the ylidic carbon would be the primary determinant of its reactivity.
Regioselectivity: In reactions with unsymmetrical ketones, the possibility of different regioisomers arises. While the Wittig reaction is generally highly regioselective, computational modeling can confirm the preferred site of attack by the ylide on the carbonyl carbon.
Stereoselectivity: The stereoselectivity of the Wittig reaction is a well-studied phenomenon that can be rationalized and predicted using computational models. The E/Z selectivity of the resulting alkene is determined by the relative energies of the transition states leading to the syn and anti oxaphosphetanes. youtube.comlibretexts.org
Unstabilized ylides (with alkyl or H substituents on the ylidic carbon) typically lead to Z-alkenes under salt-free conditions. This is often explained by the kinetic control of the reaction, where the transition state leading to the cis product is lower in energy. youtube.comlibretexts.org
Stabilized ylides (with electron-withdrawing groups like esters or ketones on the ylidic carbon) generally yield E-alkenes. This is attributed to the reversibility of the initial cycloaddition step, allowing for thermodynamic control where the more stable trans product is favored. youtube.comlibretexts.org
For a hypothetical reaction with a diphenyldi-p-tolylphosphonium ylide, the nature of the third substituent on the ylidic carbon would be paramount in predicting the stereochemical outcome. Computational analysis of the relevant transition state energies would provide a quantitative prediction of the E/Z ratio.
Future Research Directions and Emerging Applications of Diphenyldi P Tolylphosphonium Iodide
Development of Novel Synthetic Utilities in Complex Organic Molecule Synthesis
The utility of phosphonium (B103445) salts as precursors to phosphorus ylides for the Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes. organic-chemistry.orgwikipedia.orglibretexts.org A primary future research direction for Diphenyldi-p-tolylphosphonium iodide lies in its application in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
The Wittig reaction is a powerful tool for carbon-carbon bond formation with a high degree of control over the location of the resulting double bond. libretexts.orgmasterorganicchemistry.com Research into the use of the ylide derived from this compound could reveal unique reactivity or stereoselectivity profiles due to the electronic and steric influence of the two phenyl and two p-tolyl substituents on the phosphorus atom.
Key Research Objectives:
Exploration in Natural Product Synthesis: Investigating the application of this compound in the total synthesis of complex natural products where the formation of specific alkene geometries is crucial.
Stereoselectivity Studies: A detailed study of the factors influencing the E/Z selectivity of Wittig reactions employing the ylide derived from this specific phosphonium salt. The electronic differences between the phenyl and p-tolyl groups could offer a tunable handle for controlling stereochemical outcomes.
Development of Tandem Reactions: Designing one-pot tandem reaction sequences that utilize a Wittig reaction involving this compound in conjunction with other transformations to build molecular complexity efficiently.
| Potential Application Area | Rationale | Illustrative Target Molecules |
| Total Synthesis of Polyketides | Formation of specific C=C bonds in macrocyclic structures. | Macrolide antibiotics |
| Synthesis of Bioactive Stilbenoids | Stereoselective synthesis of resveratrol analogs. | Combretastatin analogues |
| Preparation of Functional Polymers | Introduction of specific alkene moieties into polymer backbones. | Conjugated polymers for organic electronics |
Integration with Sustainable Chemistry Principles and Practices
The principles of green chemistry are increasingly guiding synthetic strategies, and phosphonium salts have found applications as phase-transfer catalysts and in solvent-free reaction conditions. eurekaselect.comrsc.orgmdpi.com Future research will likely focus on integrating this compound into more sustainable synthetic protocols.
As a phase-transfer catalyst (PTC), this compound could facilitate reactions between reactants in immiscible phases, thereby reducing the need for homogeneous organic solvents. mdpi.com Its thermal stability may also make it suitable for use in ionic liquids or under solvent-free conditions, further enhancing the green credentials of a synthetic process.
Key Research Objectives:
Phase-Transfer Catalysis: Evaluating the efficacy of this compound as a phase-transfer catalyst in a range of nucleophilic substitution, oxidation, and reduction reactions.
Solvent-Free Synthesis: Exploring its use as a catalyst or reagent in solvent-free reactions, potentially under microwave or ball-milling conditions, to minimize solvent waste.
Recyclability: Developing methods for the recovery and reuse of the phosphonium salt, a key aspect of sustainable catalysis.
| Green Chemistry Application | Potential Advantage | Example Reaction |
| Phase-Transfer Catalysis | Reduced use of organic solvents, milder reaction conditions. | Williamson ether synthesis |
| Ionic Liquid Component | Non-volatile and thermally stable reaction medium. | Heck coupling |
| Catalyst for CO2 Fixation | Utilization of a renewable C1 feedstock. | Synthesis of cyclic carbonates from epoxides and CO2 |
Design and Synthesis of Chiral this compound Analogues for Asymmetric Catalysis
The development of chiral catalysts for asymmetric synthesis is a major goal in modern organic chemistry. Chiral quaternary phosphonium salts have emerged as effective phase-transfer catalysts for a variety of asymmetric transformations. researchgate.netresearchgate.netnih.gov The design and synthesis of chiral analogues of this compound present a promising avenue for future research.
By introducing chirality into the phosphonium salt scaffold, either at the phosphorus center (P-chiral) or within the substituents, it may be possible to develop highly effective catalysts for enantioselective reactions. The presence of both phenyl and p-tolyl groups offers distinct sites for modification to create a chiral environment.
Key Research Objectives:
Synthesis of Chiral Analogues: Developing synthetic routes to enantiomerically pure P-chiral this compound analogues or derivatives with chiral substituents.
Application in Asymmetric Phase-Transfer Catalysis: Investigating the performance of these new chiral catalysts in asymmetric alkylations, Michael additions, and Mannich reactions. nih.gov
Mechanistic Studies: Elucidating the mechanism of stereoselection to enable the rational design of more effective catalysts.
| Asymmetric Reaction | Target Chiral Moiety | Potential Catalyst Feature |
| Asymmetric Alkylation | α-Amino acids | Chiral environment around the phosphonium cation |
| Asymmetric Michael Addition | Chiral 1,5-dicarbonyl compounds | Tunable steric and electronic properties of the aryl groups |
| Asymmetric Aldol Reaction | β-Hydroxy ketones | Cooperative catalysis with a Brønsted base |
Advanced Methodologies: Microwave-Assisted Organic Reactions
Microwave-assisted organic synthesis has become a valuable tool for accelerating reaction rates and improving yields. nih.govijrpr.comresearchgate.net The application of microwave irradiation to reactions involving this compound is an emerging area with significant potential.
Phosphonium salts are often polar and can couple efficiently with microwave irradiation, leading to rapid and uniform heating. This can be particularly advantageous for the in situ generation of ylides for Wittig reactions or for enhancing the efficiency of phase-transfer catalyzed processes.
Key Research Objectives:
Microwave-Assisted Wittig Reactions: Optimizing conditions for rapid and high-yielding Wittig reactions using this compound under microwave irradiation, potentially under solvent-free conditions.
Enhanced Phase-Transfer Catalysis: Investigating the effect of microwave heating on the rate and selectivity of phase-transfer reactions catalyzed by this phosphonium salt.
Development of Novel Microwave-Mediated Transformations: Exploring new synthetic applications for this compound that are uniquely enabled or enhanced by microwave energy.
| Microwave-Assisted Reaction | Potential Benefit | Experimental Consideration |
| Wittig Olefination | Drastically reduced reaction times and improved yields. | Use of a dedicated microwave reactor for controlled heating. |
| Nucleophilic Substitution (PTC) | Increased reaction rates and catalyst turnover. | Selection of appropriate solvent or solvent-free conditions. |
| Synthesis of Heterocycles | Rapid construction of complex ring systems. | Optimization of microwave power and temperature. |
Q & A
Q. What are the standard synthetic protocols for Diphenyldi-p-tolylphosphonium iodide?
- Methodological Answer : The synthesis typically involves quaternization of diphenyl-p-tolylphosphine with methyl iodide or iodobenzene under controlled conditions. For example, a two-step protocol may include:
Phosphine precursor preparation : Reacting p-tolyl groups with diphenylphosphine in anhydrous tetrahydrofuran (THF) under nitrogen .
Quaternization : Treating the precursor with iodomethane at 60–80°C for 12–24 hours, followed by recrystallization from ethanol/water mixtures to isolate the phosphonium iodide salt .
Ensure purity via elemental analysis and confirm stoichiometry using mass spectrometry .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ³¹P NMR are critical. The ³¹P NMR signal typically appears downfield (δ +20–30 ppm) due to the electron-withdrawing iodide counterion. Aromatic protons in the p-tolyl groups resonate at δ 7.2–7.8 ppm .
- X-ray Diffraction : Single-crystal X-ray analysis resolves the tetrahedral geometry of the phosphonium center and iodide coordination. Note that overlapping reflections due to crystal symmetry (e.g., tetragonal systems) may require complementary techniques like IR or Raman spectroscopy for validation .
- Elemental Analysis : Confirm C, H, and P content (±0.3% tolerance) to verify purity .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Hazard Mitigation : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound may release toxic phosphine gas under decomposition; monitor for signs of irritation (e.g., respiratory distress) .
- Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent iodide oxidation or moisture absorption .
- Disposal : Follow institutional guidelines for halogenated organophosphorus compounds, including neutralization with dilute NaOH before disposal .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data during synthesis?
- Methodological Answer :
- Troubleshooting Steps :
Impurity Analysis : Use HPLC or GC-MS to detect unreacted phosphine or byproducts. Adjust reaction time/temperature if side reactions (e.g., phosphine oxidation) dominate .
Solvent Effects : Ensure deuterated solvents (e.g., CDCl₃) are anhydrous, as water can broaden ³¹P NMR peaks.
Counterion Verification : Confirm iodide presence via argentometric titration or ion chromatography to rule out anion exchange .
- Data Validation : Compare experimental ³¹P shifts with computational models (DFT calculations) to identify structural anomalies .
Q. How can reaction conditions be optimized for high-yield synthesis?
- Methodological Answer :
- Parameter Screening :
Temperature : Conduct kinetic studies at 50–100°C to identify optimal quaternization rates without decomposition.
Solvent Polarity : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance iodide solubility and reaction efficiency .
Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate iodide ion mobility in biphasic systems .
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., molar ratio, solvent volume) and identify statistically significant factors .
Q. What strategies resolve conflicting crystallography data for phosphonium salts?
- Methodological Answer :
- Complementary Techniques :
Powder XRD : Differentiate polymorphs by comparing experimental patterns with simulated data from single-crystal structures .
Thermal Analysis : Perform TGA/DSC to detect phase transitions or solvent retention that may distort lattice parameters .
- Data Reconciliation : Use Rietveld refinement for powder data or employ synchrotron radiation to enhance resolution for low-symmetry crystals .
Q. How to design experiments to study its role in catalysis or materials science?
- Methodological Answer :
- Catalytic Applications :
Cross-Coupling Reactions : Test its efficacy as a ligand in palladium-catalyzed Suzuki-Miyaura reactions. Monitor turnover frequency (TOF) via in situ ³¹P NMR .
Photovoltaic Studies : Incorporate into perovskite precursors (e.g., as a hole-transport material) and measure device efficiency using J-V curves under AM1.5G illumination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
